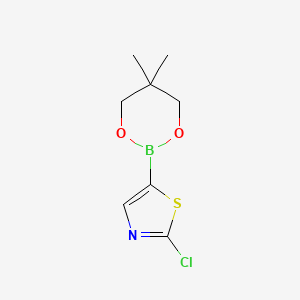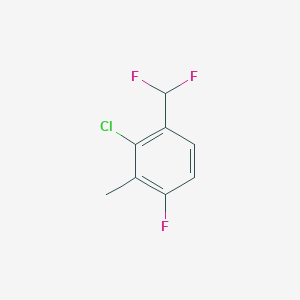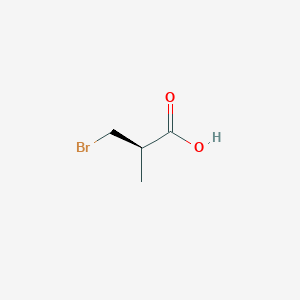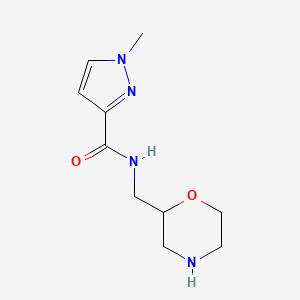
2,3-Dichloromaleonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloromaleonitrile is an organic compound with the molecular formula C4Cl2N2 It is a derivative of maleonitrile, where two chlorine atoms are substituted at the 2 and 3 positions of the maleonitrile ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dichloromaleonitrile can be synthesized through several methods. One common approach involves the chlorination of maleonitrile using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloromaleonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce partially dechlorinated compounds.
Applications De Recherche Scientifique
2,3-Dichloromaleonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,3-Dichloromaleonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloroaniline: An isomer with similar chlorine substitution but different functional groups.
2,4-Dichloromaleonitrile: Another derivative with chlorine atoms at different positions.
2,5-Dichloromaleonitrile: Similar structure with chlorine atoms at the 2 and 5 positions.
Uniqueness
2,3-Dichloromaleonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other isomers may not be suitable.
Propriétés
Formule moléculaire |
C4Cl2N2 |
|---|---|
Poids moléculaire |
146.96 g/mol |
Nom IUPAC |
(Z)-2,3-dichlorobut-2-enedinitrile |
InChI |
InChI=1S/C4Cl2N2/c5-3(1-7)4(6)2-8/b4-3- |
Clé InChI |
UAIXJNRQLIOTOZ-ARJAWSKDSA-N |
SMILES isomérique |
C(#N)/C(=C(\C#N)/Cl)/Cl |
SMILES canonique |
C(#N)C(=C(C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)
![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)

![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)


![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)

![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)



